RS 504393

Description

Overview of RS 504393 as a Chemical Entity in Biological Systems

As a research chemical, this compound provides a means to dissect the complex roles of the CCR2 chemokine receptor in health and disease. Its primary function in a biological context is to block the downstream signaling initiated by the binding of chemokine ligands to CCR2.

This compound is classified as a selective antagonist of the CCR2 receptor. nih.govgoogle.comgoogle.comnih.gov This selectivity is a critical feature, as it demonstrates significantly less activity at other related chemokine receptors, such as CCR1. nih.govgoogle.comgoogle.comnih.gov The antagonist properties of this compound have been quantified in various in vitro assays, which measure its ability to inhibit the binding of the primary CCR2 ligand, monocyte chemoattractant protein-1 (MCP-1), and the subsequent cellular responses. google.comgoogle.comnih.govnih.gov

The inhibitory concentration (IC50) values from these studies highlight its potency and selectivity. For instance, this compound has been shown to inhibit human recombinant CCR2 with an IC50 value of 89 nM, while its inhibitory activity at the CCR1 receptor is greater than 100 µM, indicating a high degree of selectivity for CCR2. nih.govgoogle.comnih.gov Furthermore, it effectively inhibits MCP-1-induced chemotaxis with an IC50 of 330 nM. google.comnih.govnih.gov

| Parameter | Value | Receptor |

| IC50 | 89 nM | Human recombinant CCR2 |

| IC50 | >100 µM | Human recombinant CCR1 |

| IC50 | 330 nM | MCP-1 induced chemotaxis |

The initial, detailed characterization of this compound as a CCR2 antagonist was prominently described in a 2000 publication in the Journal of Biological Chemistry. This study was pivotal in identifying the binding site of this novel class of antagonists within the CCR2b receptor. The research demonstrated that this compound binds to a common chemokine receptor motif located within the helical bundle of the receptor. This foundational work established the compound's mechanism of action and provided a basis for its use in subsequent research.

The significance of this compound in immunopharmacology research lies in its ability to selectively block a key pathway involved in the recruitment of monocytes and macrophages to sites of inflammation. google.com This has made it an invaluable tool for studying the role of CCR2 in a variety of inflammatory and autoimmune conditions. Research utilizing this compound has contributed to a deeper understanding of the pathological roles of CCR2-mediated cell migration in diseases such as rheumatoid arthritis, atherosclerosis, and asthma. google.com Moreover, studies have explored its potential in mitigating fibrosis, as evidenced by its ability to reduce dermal fibrosis and collagen deposition in animal models. nih.gov

Rationale for Investigating Chemokine Receptor Antagonists

The investigation of chemokine receptor antagonists like this compound is driven by the central role of the chemokine system in numerous physiological and pathological processes.

Chemokines are a large family of small, secreted proteins that direct the migration of immune cells, a process known as chemotaxis. rsc.orgmedchemexpress.com This system is fundamental to immune surveillance and the inflammatory response. However, dysregulated chemokine signaling is implicated in the pathophysiology of a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. rsc.orgmedchemexpress.comnih.gov By orchestrating the infiltration of leukocytes into tissues, chemokines can contribute to tissue damage and disease progression. nih.gov

The critical role of chemokine pathways in disease has made them attractive targets for therapeutic intervention. The selective blockage of specific chemokine receptors offers the potential to inhibit the recruitment of inflammatory cells, thereby reducing inflammation and preventing tissue damage. This approach is being explored for a multitude of conditions where inflammation is a key component. The development of antagonists for receptors such as CCR2, CCR5, and CXCR4 has led to approved therapies for conditions like HIV and certain cancers, and numerous other candidates are in clinical trials for a variety of diseases. The success of these agents underscores the therapeutic potential of modulating chemokine pathways.

Molecular Mechanisms and Pharmacological Profile of this compound

This compound is a chemical compound characterized as a selective antagonist of the C-C chemokine receptor type 2 (CCR2). Its pharmacological profile is primarily defined by its interaction with chemokine receptors, particularly its inhibitory effects on CCR2 signaling and subsequent cellular processes like chemotaxis.

Target Receptor Specificity and Binding Kinetics

This compound exhibits a notable specificity for the CCR2 receptor, demonstrating potent inhibitory activity.

C-C Chemokine Receptor Type 2 (CCR2) Antagonism

This compound functions as a selective antagonist of the CCR2 chemokine receptor. medchemexpress.comrndsystems.combio-techne.comprobechem.com This antagonism plays a crucial role in its biological effects, particularly in modulating inflammatory responses mediated by CCR2 activation.

Studies have quantified the inhibitory potency of this compound against human recombinant CCR2. The compound shows an IC50 value in the nanomolar range for the inhibition of human recombinant CCR2, specifically CCR2b. medchemexpress.combio-techne.comtocris.com

| Target Receptor | IC50 (nM) |

| Human Recombinant CCR2 | 89 medchemexpress.com / 98 rndsystems.combio-techne.comtocris.comapexbt.com |

| Human Recombinant CCR2b | 98 rndsystems.combio-techne.comtocris.comapexbt.com |

A key characteristic of this compound is its selectivity for CCR2 over other chemokine receptors, including CCR1. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comcaymanchem.comabcam.comarvojournals.org This selectivity is demonstrated by significantly higher IC50 values for receptors like CCR1 compared to CCR2. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comcaymanchem.com this compound has been shown to have over 700-fold greater binding for CCR2 versus CCR1. abcam.comabcam.co.jp

| Receptor | IC50 (μM) | Selectivity Ratio (vs CCR2) |

| CCR1 | > 100 medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comapexbt.comcaymanchem.com | > 700-fold abcam.comabcam.co.jp |

Ligand-Receptor Interactions

The interaction of this compound with CCR2 involves the inhibition of natural ligand-induced activity and specific binding within the receptor structure.

This compound effectively inhibits the chemotaxis of cells, such as monocytes, induced by Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comapexbt.comcaymanchem.comarvojournals.orgplos.orgnih.govguidetopharmacology.org This inhibitory effect on MCP-1-induced chemotaxis is a significant aspect of its pharmacological activity. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comapexbt.comcaymanchem.comarvojournals.orgplos.orgnih.govguidetopharmacology.org The IC50 for this inhibition has been reported. medchemexpress.comrndsystems.combio-techne.comtocris.comapexbt.comcaymanchem.comabcam.comarvojournals.orgabcam.co.jpcaymanchem.com

| Activity | IC50 (nM) |

| Inhibition of MCP-1-Induced Chemotaxis | 330 medchemexpress.comrndsystems.combio-techne.comtocris.comapexbt.comcaymanchem.comabcam.comarvojournals.orgabcam.co.jpcaymanchem.com |

Research, including mutagenesis studies and in silico docking simulations, has aimed to identify and characterize the binding site of this compound within the CCR2b receptor. probechem.comtocris.comabcam.comnordicbiosite.commedchemexpress.complos.orgnih.gov Small molecules like this compound generally interact with residues in the transmembrane (TM) helices of G protein-coupled receptors (GPCRs), to which CCR2 belongs. nih.govacs.org The binding site for a class of CCR2b antagonists, including this compound, has been identified within the helical bundle of the receptor. tocris.comabcam.comcaymanchem.comnordicbiosite.commedchemexpress.com It has been proposed that the basic nitrogen present in spiropiperidine compounds like this compound may interact with Glu291, a residue in TM7 considered important in the binding pocket. plos.org Receptor homology modeling suggests that antagonists bind in an extended pocket bounded by TM2, TM3, TM5, TM6, and TM7. plos.org

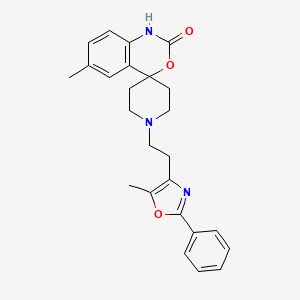

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNICNWASXKNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433290 | |

| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300816-15-3 | |

| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 300816-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms and Pharmacological Profile of Rs 504393

Intracellular Signaling Pathway Modulation

The binding of chemokines, such as CCL2 (also known as MCP-1), to CCR2 initiates a cascade of intracellular signaling events. RS 504393, by blocking this interaction, inhibits these downstream pathways.

Inhibition of ERK1/2 Activation

Activation of CCR2 by its ligands, particularly CCL2, leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This process is mediated via Gi-coupled protein signaling aai.orgnih.gov. Studies have demonstrated that this compound effectively inhibits the CCL2-induced activation (phosphorylation) of ERK1/2 in various cell types, including fibroblast-like synoviocytes from rheumatoid arthritis patients aai.orgnih.gov. This inhibition suggests that this compound disrupts a key signaling node involved in cellular responses to CCL2.

Data illustrating the inhibition of ERK1/2 activation by this compound can be summarized as follows:

| Cell Type | Stimulus | Effect on ERK1/2 Activation | Inhibition by this compound | Reference |

| Fibroblast-like synoviocytes (RA) | CCL2 | Enhanced phosphorylation | Inhibited | aai.orgnih.gov |

| KS-IMM cells (Kaposi Sarcoma) | - | High phosphorylation levels | Inhibited by MEK inhibitor (U0126) | aacrjournals.org |

Note: While the table includes data on ERK1/2 inhibition, direct quantitative data (e.g., IC50 values for ERK1/2 inhibition) were not consistently available across sources focusing solely on this compound's effect on this specific pathway. The provided data primarily indicates the qualitative effect of this compound on stimulated ERK1/2 phosphorylation.

Influence on G-protein Coupled Receptor Signaling

CCR2 is a seven-transmembrane G-protein coupled receptor (GPCR) that primarily couples with Gαi proteins nih.govfrontiersin.orgmdpi.comresearchgate.net. Upon ligand binding, the Gαi subunit dissociates from the Gβγ dimer, and both subunits can then modulate various downstream effectors frontiersin.orgfrontiersin.org. This compound, as a CCR2 antagonist, prevents the initiation of this G-protein signaling cascade probechem.comnih.gov. By blocking ligand binding to CCR2, this compound inhibits the subsequent activation and dissociation of the Gαi and Gβγ subunits, thereby disrupting the downstream signaling events mediated by these components nih.govfrontiersin.orgrsc.org. This includes the modulation of adenylyl cyclase activity and calcium mobilization, as discussed in the following sections. The interaction of this compound with CCR2 involves binding to a common chemokine receptor motif within the helical bundle of the receptor caymanchem.com.

Impact on Adenylyl Cyclase Activity and Calcium Mobilization

Activation of Gαi-coupled receptors like CCR2 typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP) nih.govmdpi.comfrontiersin.org. This inhibition results in decreased intracellular cAMP levels. Furthermore, CCR2 activation can also trigger the mobilization of calcium from intracellular stores, often mediated by the Gβγ subunit activating phospholipase C (PLCβ2), which leads to the production of inositol (B14025) triphosphate (IP3) nih.govrsc.org. IP3 then promotes the release of calcium rsc.org.

This compound has been shown to inhibit both the MCP-1-driven inhibition of adenylyl cyclase and MCP-1-driven cytosolic calcium influx researchgate.netconicet.gov.ar. This indicates that this compound effectively blocks the downstream consequences of CCR2 activation on these key second messenger systems nih.govresearchgate.netconicet.gov.ar. Calcium mobilization assays are frequently used to evaluate the functional potency of CCR antagonists rsc.orgresearchgate.net. Studies using calcium mobilization assays have confirmed that this compound inhibits the increase in intracellular calcium concentrations induced by CCR2 ligands like CCL2 researchgate.netconicet.gov.arpnas.orgresearchgate.net.

Data on the inhibition of calcium mobilization by this compound:

| Assay Type | Stimulus | Effect on Calcium Mobilization | Inhibition by this compound | Reference |

| Calcium mobilization | MCP-1 | Increased cytosolic calcium | Inhibited | researchgate.netconicet.gov.ar |

| Calcium mobilization | CCL2 | Increased intracellular calcium | Inhibited | pnas.orgresearchgate.net |

Preclinical Efficacy Studies of Rs 504393 in Disease Models

Inflammatory and Autoimmune Disease Models

Inflammation and aberrant immune responses are central to the pathogenesis of numerous diseases. Preclinical research with RS 504393 has aimed to understand its impact on these processes within relevant animal models.

Renal Pathologies

Renal diseases often involve significant inflammatory and fibrotic components. Studies utilizing this compound have explored its potential to mitigate injury and fibrosis in different experimental kidney disease models.

Ischemia-reperfusion (I/R) injury is a significant cause of acute kidney injury, characterized by inflammation and tissue damage following interrupted blood flow and subsequent restoration. Preclinical studies have indicated that this compound can inhibit ischemia-reperfusion injury in kidneys guidetopharmacology.orgguidetomalariapharmacology.orguniprot.orgguidetoimmunopharmacology.org. Research using CCR2-deficient mice and mice treated with this compound demonstrated a reduction in tubular necrosis and a decrease in interstitial infiltrated cells following ischemia-reperfusion injury researchgate.net. These findings suggest a role for CCR2 signaling, and its blockade by compounds like this compound, in the pathological processes of renal I/R injury.

The Unilateral Ureteral Obstruction (UUO) model is a widely used experimental model to study renal interstitial fibrosis. Studies have shown that this compound significantly reduces renal pathology in the UUO model, specifically the extensive interstitial fibrosis that is mediated by a decrease in type I collagen synthesis nih.gov. Investigations in CCR2 gene-targeted mice and mice treated with CCR2 inhibitors, including this compound, revealed a reduction in cell infiltrations, predominantly F4/80-positive macrophages, and a decrease in renal interstitial fibrosis compared to wild-type mice. Furthermore, treatment with CCR2 antagonists in the UUO model confirmed a decrease in renal transcripts and protein levels of MCP-1, transforming growth factor-beta, and type I collagen. These results underscore the involvement of the CCR2-dependent pathway in renal fibrosis in this model.

Progressive kidney fibrosis is a common outcome of various chronic kidney diseases, leading to impaired renal function. The findings from the UUO model, a well-established model of renal fibrosis, are directly relevant to progressive kidney fibrosis. The observed reduction in interstitial fibrosis and inflammatory cell infiltration with this compound treatment in the UUO model suggests that blocking CCR2 may offer a beneficial therapeutic strategy for progressive fibrosis by reducing the infiltration and activation of macrophages in the affected kidneys.

Pulmonary Inflammation and Fibrosis

Inflammation and fibrosis can also severely impact lung function. Preclinical models of pulmonary injury have been used to evaluate the effects of this compound.

Lung Edema and Polymorphonuclear Accumulation

Information specifically detailing the preclinical efficacy studies of this compound focusing solely on lung edema and polymorphonuclear accumulation within the provided search results is limited. However, the CCR2 pathway, which this compound targets, is known to play a role in the recruitment of monocytes/macrophages to sites of inflammation, including the lung in fibrotic conditions rsc.org. While not directly assessed in terms of edema and polymorphonuclear cells in the provided snippets, the involvement of CCR2 in inflammatory cell recruitment suggests a potential indirect impact on these processes in relevant disease models.

Bleomycin-Induced Scleroderma (Pulmonary Fibrosis)

Studies have examined the efficacy of CCR2 antagonists, including this compound, in models of pulmonary fibrosis. The CCR2 and its ligand, MCP-1 (CCL2), pathway have been extensively studied in inflammatory diseases, including pulmonary fibrosis rsc.org. MCP-1 is induced in lung fibrosis and is associated with mononuclear cell recruitment and fibroblast activation rsc.org. Research using CCR2 knockout mice in a bleomycin-induced pulmonary fibrosis model showed significantly reduced fibrosis, evidenced by decreased lung type I collagen gene expression, hydroxyproline (B1673980) content, and reduced TNFα and TGF-β1 expression compared to wild-type mice rsc.org. This improvement was linked to the attenuation of both macrophage infiltration and the production of macrophage-derived matrix metalloproteinases rsc.org. While the provided search results mention examining the efficacy of RS-504393 in a mouse model of scleroderma researchgate.net, specific detailed findings on pulmonary fibrosis from this study were not available in the snippets.

Rheumatic Heart Disease (RHD)

Preclinical studies using a rat model of Rheumatic Heart Disease (RHD) have investigated the therapeutic potential of this compound in attenuating valvular inflammation and fibrosis. RHD is an autoimmune disease often caused by Group A streptococcus infections, leading to inflammation and fibrosis of heart valves researchgate.net. CCR2-positive (CCR2⁺) macrophages are considered to play a crucial role in autoimmune diseases and tissue fibrosis researchgate.net.

In a rat model of RHD induced by inactivated Group A streptococcus and complete Freund's adjuvant, intraperitoneal administration of the CCR2 antagonist this compound significantly reduced macrophage infiltration in valve tissues compared to the solvent-treated control group researchgate.net. Histological examination using HE staining revealed attenuated inflammatory changes in the valves of rats treated with this compound researchgate.net. The study indicated a correlation between CCR2⁺ macrophages and fibrosis in the mitral valves of RHD rats researchgate.net.

Treatment with this compound in the RHD rat model also led to a significant reduction in fibrosis in valve tissues researchgate.net. Sirius Red staining under polarized light showed decreased expression of type I collagen fibers in the this compound treatment group compared to the RHD group researchgate.net. The findings suggest that targeting the CCL2/CCR2 signaling pathway with agents like this compound may represent a promising therapeutic strategy to alleviate valve fibrosis in RHD researchgate.net. The study concluded that CCR2⁺ macrophages are pivotal in the valvular remodeling process of RHD researchgate.net.

Osteoarthritis

The role of the CCR2 pathway has been investigated in the context of osteoarthritis (OA), a chronic joint disease characterized by pain, restricted mobility, and joint function loss nih.gov. CCR2⁺ macrophages are found to be abundant in OA synovium and associated with articular cartilage tissues nih.gov.

Studies using murine models of injury-induced OA (destabilization of the medial meniscus, DMM) have explored the effects of systemically blocking CCR2 with this compound researchgate.netnih.gov. Pain-related behavioral studies in these models showed that blocking CCR2 signaling during the early (1-4 weeks post-surgery) or moderate (4-8 weeks post-surgery) stages of OA was sufficient to decrease pain measures researchgate.net. Importantly, sustained improvement was observed even after stopping the treatment at later stages researchgate.net. This compound has been noted for showing promise in early-stage osteoarthritis by reducing pain researchgate.net.

Beyond pain reduction, pharmacological intervention with this compound has been shown to effectively diminish OA disease progression, partly by reducing synovial macrophage accumulation nih.gov. Testing early versus delayed administration of the CCR2 antagonist demonstrated differential effects on joint damage researchgate.net. Pharmacological targeting of CCR2 during the first 4 weeks following injury reduced OA cartilage and bone damage, with less effectiveness observed with later treatments researchgate.net. Sustained release of this compound via polymeric microplates also improved cartilage structure and reduced bone damage and synovial hyperplasia at both early and severe OA stages in a post-traumatic OA model nih.gov.

Cancer Models

Bladder Cancer

Research in bladder cancer models has investigated the ability of this compound to interfere with immunosuppressive mechanisms and enhance the effects of existing therapies.

Inhibition of Monocyte-Myeloid-Derived Suppressor Cell (M-MDSC) Recruitment

Studies have shown that gemcitabine (B846) treatment in bladder cancer can lead to increased recruitment of monocyte-myeloid-derived suppressor cells (M-MDSCs) researchgate.netmdpi.com. This recruitment is mediated by the chemokine (C-C motif) ligand 2 (CCL2), which is promoted by gemcitabine treatment researchgate.net. CCL2 binds to CCR2 on M-MDSCs, facilitating their migration into the tumor microenvironment researchgate.net. This compound, as a selective CCR2 antagonist, has demonstrated the ability to inhibit this recruitment of M-MDSCs in bladder cancer models researchgate.netmdpi.com.

Impact on Tumor Microenvironment and Immune Suppression

M-MDSCs are known to contribute significantly to immune suppression within the tumor microenvironment, thereby promoting cancer progression researchgate.net. By blocking the recruitment of M-MDSCs, this compound can potentially alter the immunosuppressive landscape of the bladder tumor microenvironment researchgate.net. This inhibition of M-MDSC chemotaxis by this compound is suggested as a mechanism by which it could improve prognosis researchgate.net. The accumulation of M-MDSCs in cancerous tissues of bladder cancer patients is associated with the suppression of CD8+ T cell activities nih.gov.

Combination with Gemcitabine

Data from Bladder Cancer Studies:

| Study Focus | Key Finding | Relevant Mechanism |

| M-MDSC Recruitment post-Gemcitabine | Gemcitabine increases M-MDSC recruitment in bladder cancer models. researchgate.netmdpi.com | Mediated by increased CCL2 production. researchgate.netmdpi.com |

| This compound effect on M-MDSC Recruitment | This compound inhibits M-MDSC recruitment. researchgate.netmdpi.com | Selective CCR2 antagonism blocking CCL2 binding. researchgate.net |

| Impact on Immune Suppression | Inhibition of M-MDSC recruitment alters immunosuppressive microenvironment. researchgate.net | Reduces M-MDSC-mediated suppression of T cells. nih.gov |

| Combination of this compound and Gemcitabine | Combination reduces M-MDSC chemotaxis and improves survival. nih.gov | Counteracts gemcitabine-induced M-MDSC recruitment. mdpi.com |

Breast Cancer

In breast cancer research, the role of macrophages in tumor progression, dissemination, and interaction with the tumor stroma has been investigated, with implications for the potential utility of CCR2 antagonists like this compound.

Macrophage Orchestration of Dissemination and Metastasis

Macrophages, particularly tumor-associated macrophages (TAMs), play a significant role in various stages of cancer progression, including dissemination and metastasis mdpi.com. They are recruited to the tumor microenvironment by chemokines such as CCL2 and CSF1 mdpi.com. TAMs can aid in the migration and metastasis of tumor cells mdpi.com. In human breast cancer, the level of CCL2 has been significantly associated with TAM accumulation and indicators of early relapse and vessel invasion frontiersin.org. The CCL2/CCR2 axis is a main pathway for TAM recruitment semanticscholar.org. Activation of CCR2 signaling can prompt TAMs to secrete other chemokines, enhancing TAMs-tumor cell interaction and promoting extravasation of breast cancer cells at metastatic sites nih.gov.

Tumor Formation and Tumor Stroma Interactions

Macrophages are essential components of the tumor microenvironment and interact with tumor cells and other stromal components mdpi.com. This interaction is crucial throughout tumor development, including the initial stages of tumor growth mdpi.comnih.gov. Macrophages migrate into the tumor stroma in response to signals from tumor cells and other components mdpi.com. Cancer-associated fibroblasts (CAFs) and mesenchymal stromal cells also contribute to an inflammatory tumor microenvironment that favors TAM recruitment, a process that relies on CCR2 signaling mdpi.com. This compound, by targeting CCR2, has been explored in the context of reducing tumor growth in breast cancer models, potentially by influencing the immune suppressive microenvironment orchestrated by CCR2 signaling in both immune and cancer cells nih.govrupress.org. Studies in mouse models of breast cancer have shown that CCR2 signaling in cancer cells can promote primary tumor growth and help establish a locally immune-suppressive microenvironment rupress.org. Deletion of Ccr2 in cancer cells in a mouse model led to reduced tumor growth and increased survival, associated with alterations in immune cell infiltration and activity rupress.org.

Data from Breast Cancer Studies:

| Study Focus | Key Finding | Relevant Mechanism |

| Macrophage Role in Dissemination/Metastasis | TAMs contribute to tumor cell migration and metastasis, recruited by chemokines like CCL2. mdpi.comfrontiersin.org | CCL2/CCR2 axis is a main recruitment pathway. semanticscholar.org |

| CCL2 Levels and TAMs in Breast Cancer | High CCL2 associated with TAM accumulation, early relapse, and vessel invasion in human breast cancer. frontiersin.org | CCL2 produced by monocytic and tumor cells. frontiersin.org |

| CCR2 Signaling and Breast Cancer Progression | CCR2 signaling in cancer cells promotes primary tumor growth and immune suppression in mouse models. rupress.org | Influences infiltration and activity of immune cells like DCs and T cells. rupress.org |

| This compound Effect in Breast Cancer Models | Blocking CCR2 with this compound can decrease tumor growth in mouse breast cancer models. nih.gov | Potential impact on immune suppressive microenvironment. nih.govrupress.org |

Hepatocellular Carcinoma

Peri-tumor Associated Fibroblast Promotion of Intrahepatic Metastasis

Peri-tumor associated fibroblasts (CAFs) are implicated in promoting the intrahepatic metastasis of hepatocellular carcinoma (HCC). Research suggests that these fibroblasts contribute to a tumor microenvironment favorable to cancer progression, partly by recruiting cancer stem cells shzbio.netapexbt.com. While the precise mechanisms involving this compound in this context are not extensively detailed in the provided search results, the compound's role as a CCR2 antagonist is relevant. CCL2, the primary ligand for CCR2, is produced by various cell types in the tumor environment, including cancer and stromal cells nih.govresearchgate.net. The CCL2/CCR2 axis can influence the recruitment and function of different immune cells, such as monocytes/macrophages and T cells, within the tumor microenvironment nih.govresearchgate.net. Tumor-associated macrophages (TAMs), which can be recruited in a CCR2-dependent manner, are known to contribute to tumor growth, angiogenesis, and metastasis researchgate.netmdpi.com. Some studies indicate that inhibiting the CCL2 chemokine receptor alone has shown activity in blocking metastasis in models researchgate.net. Specifically, this compound has demonstrated activity in blocking the recruitment of M-MDSCs (monocytic myeloid-derived suppressor cells) and TAMs into tumors in a mouse model of bladder cancer researchgate.netfrontiersin.org. Although the direct link between this compound and peri-tumor associated fibroblast promotion of intrahepatic metastasis in HCC is not explicitly detailed, the compound's known activity against CCR2-mediated recruitment of pro-tumoral immune cells like TAMs and MDSCs suggests a potential indirect role in modulating the tumor microenvironment that could impact metastasis.

Neuropathic Pain Models

This compound has been evaluated in several preclinical models of neuropathic pain, a chronic condition often characterized by hypersensitivity to stimuli. The CCL2/CCR2 signaling pathway is recognized as a significant contributor to nociception in neuropathic pain states mdpi.compnas.org. Upregulation of CCL2 and CCR2 has been observed in the dorsal root ganglia (DRG) and spinal cord following peripheral nerve injury in various rodent models pnas.org.

Thermal Hyperalgesia

Studies have shown that this compound can reduce thermal hyperalgesia in different pain models. In mice with acute or chronic inflammation induced by carrageenan or complete Freund's adjuvant (CFA), subcutaneous (0.3-3 mg/kg) or intraplantar (0.3-3 µg) administration of this compound dose-dependently inhibited thermal hyperalgesia researchgate.net. Similarly, in a mouse model of osteosarcoma-induced pain, both systemic and peritumoral administration of this compound inhibited thermal hyperalgesia uniovi.es. Intrathecal administration of this compound (3 µg) has also been reported to block thermal hyperalgesia in mice taiclone.comimmune-system-research.commedchemexpress.com. Repeated administration of this compound attenuated thermal hypersensitivity in rats following chronic constriction injury (CCI) of the sciatic nerve nih.gov.

Data on this compound effect on thermal hyperalgesia:

| Model | Administration Route | Dose | Effect on Thermal Hyperalgesia | Reference |

|---|---|---|---|---|

| Acute/Chronic Inflammation (mice) | s.c. | 0.3-3 mg/kg | Inhibited dose-dependently | researchgate.net |

| Acute/Chronic Inflammation (mice) | i.pl. | 0.3-3 µg | Inhibited dose-dependently | researchgate.net |

| Osteosarcoma-induced pain (mice) | s.c. | 0.3-3 mg/kg | Inhibited | uniovi.es |

| Osteosarcoma-induced pain (mice) | Peritumoral | 30 µg (maximal dose) | Inhibited | uniovi.es |

| Various pain models (mice) | i.t. | 3 µg | Blocked | taiclone.comimmune-system-research.commedchemexpress.com |

Sickle Cell Disease-Related Hypersensitivity (Mechanical and Cold)

In a transgenic mouse model of sickle cell disease (SCD), inhibition of CCR2, but not CCR4, alleviated behavioral mechanical and cold hypersensitivity nih.govnih.gov. Acute CCR2 blockade with this compound reversed both the behavioral and in vitro responsiveness of sensory neurons to a TRPV1 agonist, a neuronal ion channel implicated in SCD pain nih.govnih.gov. Subcutaneous administration of this compound (3 mg/kg) significantly decreased cold hypersensitivity in SCD mice nih.gov. However, spinal (intrathecal) administration of this compound had no effect on cold hypersensitivity in this model, suggesting a peripheral mechanism of action for cold sensitivity nih.gov. Subcutaneous pre-treatment with this compound (3 mg/kg) also reduced capsaicin-evoked nocifensive responses in SCD mice nih.gov.

Data on this compound effect on SCD-related hypersensitivity:

| Model | Administration Route | Dose | Effect on Hypersensitivity | Reference |

|---|---|---|---|---|

| SCD (mice) - Cold | s.c. | 3 mg/kg | Significantly decreased | nih.gov |

| SCD (mice) - Cold | i.t. | Not effective | No effect | nih.gov |

| SCD (mice) - Mechanical | Acute blockade | Not specified | Alleviated behavioral | nih.govnih.gov |

Chronic Constriction Injury (CCI) Model

The CCI model of the sciatic nerve is a widely used model for studying neuropathic pain nih.govfrontiersin.org. This compound has been investigated in this model, demonstrating effects on pain-related behaviors and the modulation of nociceptive factors. Repeated intrathecal administration of this compound attenuated tactile and thermal hypersensitivity in CCI rats nih.gov. Inhibition of CCR2 using intraplantar or subcutaneous injection of this compound was effective in reversing thermal hyperalgesia in CFA inflamed mice, a model related to inflammatory pain which can share mechanisms with neuropathic pain researchgate.net. Intrathecal injection of this compound significantly attenuated mechanical allodynia induced by lumbar disc herniation (LDH), another model of radicular neuropathic pain researchgate.net.

Modulation of Nociceptive Factors (e.g., IL-1β, IL-6, TNFα)

Activated glial cells, such as microglia, play a key role in neuropathic pain by releasing pronociceptive factors, including interleukins and chemokines nih.govmdpi.com. Activation of CCR2, particularly in microglia, can lead to the production of pronociceptive cytokines like TNFα, IL-1β, and IL-6 mdpi.com. Studies in the CCI model have shown that repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors such as IL-1β, IL-18, IL-6, and inducible nitric oxide synthase (iNOS) in the spinal cord and/or DRG nih.gov. Furthermore, this compound elevated the spinal protein level of the antinociceptive factor IL-1α nih.gov. This modulation of inflammatory mediators by this compound in the CCI model highlights a potential mechanism by which it exerts its analgesic effects. Inhibition of microglial activation has been shown to contribute to the reduction in the secretion of proinflammatory factors like IL-1β, IL-6, and TNFα researchgate.net.

Data on this compound modulation of nociceptive factors in CCI rats:

| Factor | Tissue/Location | Effect of this compound Administration (Repeated i.t.) | Reference |

|---|---|---|---|

| IL-1β | DRG | Reduced mRNA and protein levels | nih.gov |

| IL-6 | Spinal Cord | Diminished protein level | nih.gov |

| TNFα | Not specified | Downregulated (implied by CCR2/microglia link) | mdpi.com |

| IL-18 | Spinal Cord/DRG | Reduced mRNA and/or protein levels | nih.gov |

| iNOS | Spinal Cord/DRG | Reduced mRNA and/or protein levels | nih.gov |

Enhancement of Opioid Analgesic Potency

Research suggests that the chemokine system plays a critical role in the development of opioid tolerance. mdpi.com this compound, as a selective CCR2 antagonist, has been studied for its ability to influence nociceptive factors and enhance the analgesic potency of opioids in models of neuropathic pain. tocris.comrndsystems.comnih.gov

Studies in neuropathic rats have shown that repeated administration of this compound attenuated tactile and thermal hypersensitivity. nih.govresearchgate.net Furthermore, it enhanced the analgesic properties of both morphine and buprenorphine in the context of neuropathy. mdpi.comnih.govresearchgate.net This enhancement was associated with a reduction in the mRNA and/or protein levels of pronociceptive factors such as IL-1β, IL-18, IL-6, and inducible nitric oxide synthase (iNOS) in the spinal cord and/or dorsal root ganglia (DRG). mdpi.comnih.gov Additionally, this compound was found to elevate the spinal protein levels of the antinociceptive factors IL-1α and IL-18 binding protein. nih.govresearchgate.net These findings indicate that CCR2 is a potential target for reducing neuropathic pain and augmenting the effects of opioid analgesia. nih.govresearchgate.net

Another study exploring the role of CCR3 in neuropathic pain also noted that blockade of several chemokine receptors, including CCR2 with this compound, has been shown to diminish microglial activation and enhance morphine/buprenorphine analgesia through this mechanism. frontiersin.org

Other Fibrotic Conditions

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. nih.gov The CCL2/CCR2 signaling pathway has been implicated in various fibrotic diseases, making its blockade a potential therapeutic strategy. nih.govimrpress.com this compound, a CCR2 antagonist, has been investigated in preclinical models of different fibrotic conditions. nih.govimrpress.commedchemexpress.commdpi.com

Pancreatic Stellate Cell Occurrence and Fibrosis

Pancreatic stellate cells (PSCs) are recognized as the primary source of fibrosis in the pancreas. nih.govnih.gov Studies have indicated that monocytes infiltrate the pancreas via the MCP-1/CCR2 pathway and can differentiate into PSCs. plos.org

In a study using chimeric mice with carbon tetrachloride (CCl4)-induced pancreatic injury, a highly selective CCR2 antagonist, this compound, inhibited the occurrence of enhanced green fluorescent protein (EGFP)-positive PSCs in the pancreas of the injured mice. plos.org This suggests that the MCP-1/CCR2 pathway plays a role in the recruitment of monocytes that contribute to the population of activated PSCs in pancreatic injury. plos.org

| Study Model | Treatment with this compound | Effect on EGFP+ PaSCs |

|---|---|---|

| CCl4-induced pancreatic injury (Chimeric mice) | This compound | Inhibited occurrence |

Bleomycin-Induced Scleroderma (Dermal Fibrosis)

Scleroderma is an autoimmune disease characterized by fibrosis of the skin and internal organs. criver.com The bleomycin-induced mouse model is commonly used to study dermal fibrosis. nih.govcriver.com

In a mouse model of scleroderma induced by bleomycin (B88199), treatment with this compound suppressed dermal fibrosis and decreased dermal thickness. nih.govresearchgate.net Histopathological examination revealed significantly lower numbers of mast cells and myofibroblasts in the skin of this compound-treated mice compared to control mice. nih.gov Furthermore, the amount of collagen in the skin was significantly reduced by this compound treatment. nih.gov At the molecular level, this compound significantly decreased the mRNA levels of TGF-β1 and collagen I alpha 1 in the sclerotic skin. nih.govresearchgate.net Inhibition of fibrosis was also observed in the lungs of this compound-treated mice in this model, with a lower amount of collagen compared to control mice. nih.gov These findings suggest that this compound may have therapeutic potential for human scleroderma. nih.gov

| Study Model | Treatment with this compound | Effect on Dermal Fibrosis | Effect on Dermal Thickness | Effect on Mast Cells | Effect on Myofibroblasts | Effect on Skin Collagen | Effect on Lung Fibrosis |

|---|---|---|---|---|---|---|---|

| Bleomycin-induced scleroderma (Mouse model) | This compound | Suppressed | Decreased | Reduced numbers | Reduced numbers | Reduced amount | Inhibited |

Cellular and Molecular Impact of Rs 504393

Macrophage Biology

Macrophages are critical immune cells involved in both initiating and resolving inflammation, as well as in tissue repair and remodeling. Their functions are heavily influenced by their recruitment to sites of injury or inflammation and their subsequent polarization into distinct phenotypes.

A primary effect of RS 504393 is the inhibition of macrophage infiltration into tissues. This is directly linked to its role as a CCR2 antagonist, blocking the chemotactic signals mediated by CCL2. Studies have shown that this compound significantly reduces macrophage accumulation in various disease models.

In models of rheumatic heart disease (RHD), administration of this compound significantly reduced macrophage infiltration in valve tissues. imrpress.comnih.gov Similarly, in models of bladder outlet obstruction (BOO), treatment with this compound significantly decreased the number of infiltrating macrophages in bladder tissue. nih.govresearchgate.net In the context of progressive renal injury induced by unilateral ureteral obstruction, this compound treatment led to a reduction in interstitial macrophage infiltration. nih.gov Furthermore, in a mouse model of transverse aortic constriction (TAC), early administration of this compound inhibited myocardial infiltration with CCR2+ macrophages. jacc.org this compound also inhibits MCP-1-induced chemotaxis with an IC50 of 330 nM. tocris.comtaiclone.comabcam.comrndsystems.com

Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory/resolution (M2) phenotypes is a dynamic process influenced by the local microenvironment. The CCL2/CCR2 axis has been implicated in promoting M1 polarization. imrpress.comnih.govfrontiersin.org

Research indicates that blocking CCR2 with this compound can influence macrophage polarization. In vitro experiments simulating CCL2 action on macrophages showed that while CCL2 promotes polarization towards the pro-inflammatory M1 type, this effect was attenuated when CCR2 was silenced. imrpress.comnih.gov In bladder tissue from BOO rats, this compound treatment significantly decreased the number of both M1 and M2 macrophage infiltration. nih.govresearchgate.net In orthodontic tooth movement, administration of this compound, a selective CCR2 antagonist, demonstrated that blocking CCR2 could inhibit the pro-inflammatory effects induced by LPS in macrophages. frontiersin.org

Beyond recruitment and polarization, this compound also impacts the inflammatory functions of macrophages. By blocking CCR2 signaling, it can modulate the release of pro-inflammatory mediators.

In vitro studies have shown that this compound can suppress the pro-inflammatory response and M1 polarization induced by CCL2 in macrophages. imrpress.comnih.gov This suggests that inhibiting the CCL2/CCR2 axis with this compound can directly dampen the inflammatory activity of macrophages. The CCR2/CCL2 axis has been shown to promote pro-inflammatory macrophages through the phosphorylation of p65, a key component of the NF-κB pathway, which is involved in the expression of pro-inflammatory cytokines. frontiersin.org CCL2 treatment significantly increased p65 accumulation in the nucleus of macrophages, while this compound significantly reduced this activation. frontiersin.org Relative mRNA expression of pro-inflammatory macrophage markers such as Il1β, Nos2, and Il6, which were upregulated by CCL2 treatment, was reversed by inhibiting p65 activation. frontiersin.org

Leukocyte Dynamics

This compound's impact extends to broader leukocyte populations, particularly in inflammatory contexts where CCR2-expressing leukocytes are recruited.

Studies have demonstrated that this compound can suppress elevated leukocyte numbers in various models of inflammation. In mice treated with LPS, this compound (5 mg/kg, i.v.) suppressed the elevated numbers of leukocytes and increased total protein content in bronchoalveolar lavage fluid (BALF). medchemexpress.comtaiclone.comimmune-system-research.commedchemexpress.com In a model of viral encephalitis, administration of this compound significantly reduced the accumulation of CD45hi leukocytes in the brain. nih.gov The number of CD11b+ cells, which include monocytes and macrophages, was significantly reduced in treated mice, and the proportion and number of double positive CD11b+CCR2+ monocytes were reduced to almost zero. nih.gov

Cytokine and Chemokine Expression Modulation

Summary of Cellular and Molecular Impacts of this compound

| Cellular/Molecular Impact | Observed Effect of this compound | Relevant Models/Findings |

| Macrophage Infiltration/Chemotaxis | Inhibition of infiltration and chemotaxis mediated by CCL2/MCP-1. | Reduced macrophage infiltration in RHD valve tissues, BOO bladder tissue, fibrotic kidneys, and post-TAC myocardium. nih.govimrpress.comnih.govnih.govresearchgate.netjacc.org Inhibits MCP-1-induced chemotaxis in vitro. tocris.comtaiclone.comabcam.comrndsystems.com |

| Macrophage Polarization (M1) | Attenuation of pro-inflammatory (M1) polarization. | Attenuated CCL2-induced M1 polarization in vitro. imrpress.comnih.gov Inhibited LPS-induced pro-inflammatory effects and reduced M1 macrophage infiltration in BOO model. nih.govresearchgate.netfrontiersin.org |

| Macrophage Inflammatory Function | Suppression of pro-inflammatory responses and modulation of inflammatory mediator expression. | Suppressed pro-inflammatory response in vitro. imrpress.comnih.gov Reduced p65 nuclear accumulation and reversed upregulation of pro-inflammatory markers (Il1β, Nos2, Il6) induced by CCL2. frontiersin.org |

| Leukocyte Numbers | Suppression of elevated leukocyte numbers. | Suppressed elevated leukocyte numbers in BALF of LPS-treated mice. medchemexpress.comtaiclone.comimmune-system-research.commedchemexpress.com Reduced CD45hi leukocyte and CD11b+ cell accumulation in the brain during viral encephalitis. nih.gov |

| Cytokine and Chemokine Expression | Downregulation of certain pro-inflammatory cytokines and chemokines. | Downregulated LPS-induced IL-1β and PAI-1 mRNA/protein. medchemexpress.comtaiclone.comimmune-system-research.com Affected expression of pro-inflammatory cytokines and fibrosis markers in RHD valve tissues. imrpress.com Inhibited expression of CCR1, CCR2, and IL-8 in stimulated A549 cells. immune-system-research.com |

Downregulation of LPS-Induced IL-1β, PAI-1 mRNA and Protein Expressions

| Target | Effect on mRNA Expression | Effect on Protein Expression | Reference |

| IL-1β | Significantly downregulated | Significantly downregulated | immune-system-research.comtaiclone.comnih.govmedchemexpress.com |

| PAI-1 | Significantly downregulated | Significantly downregulated | immune-system-research.comtaiclone.comnih.govmedchemexpress.com |

Inhibition of CCR1, CCR2, and IL-8 Expression

This compound is primarily known as a selective CCR2 antagonist. immune-system-research.comtocris.comtaiclone.comprobechem.com It exhibits significantly higher potency in inhibiting human recombinant CCR2 receptors compared to CCR1 receptors. immune-system-research.comtocris.comtaiclone.com Specifically, IC50 values for the inhibition of human recombinant CCR2 and CCR1 receptors are reported as 89 nM and >100 μM, respectively. immune-system-research.comtocris.comtaiclone.com

In addition to its effects on CCR2, this compound treatment has been shown to significantly inhibit the expression of CCR1, CCR2, and interleukin (IL)-8 in A549 cells after stimulation with either LPS or tumor necrosis factor-alpha. immune-system-research.comprobechem.com

Data on the inhibition of CCR1, CCR2, and IL-8 expression by this compound:

| Target | In vitro Effect (A549 cells, LPS or TNF-α stimulation) | IC50 (Human Recombinant Receptors) | Reference |

| CCR1 | Significantly inhibited expression | >100 μM | immune-system-research.comprobechem.com |

| CCR2 | Significantly inhibited expression | 89 nM | immune-system-research.comprobechem.com |

| IL-8 | Significantly inhibited expression | Not specified | immune-system-research.comprobechem.com |

Influence on IL-18, IL-18BP, and IL-18R Levels

This compound has been observed to influence the levels of IL-18, IL-18 binding protein (IL-18BP), and IL-18 receptor (IL-18R). Repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors, including IL-18, in the spinal cord and dorsal root ganglia (DRG) in neuropathic rats. nih.govnih.gov Furthermore, this compound elevated the spinal protein level of antinociceptive IL-18BP. nih.govnih.gov

Specific findings regarding the influence of this compound on IL-18, IL-18BP, and IL-18R levels in a chronic constriction injury (CCI) rat model include:

In the spinal cord, this compound reduced IL-18 mRNA and protein levels. nih.gov It decreased IL-18BP mRNA levels while increasing IL-18BP protein levels. nih.gov Although it did not influence IL-18R mRNA levels, it decreased IL-18R protein levels. nih.gov

In the DRG, this compound reduced IL-18 mRNA and protein levels. nih.gov It reduced both IL-18BP mRNA and protein levels. nih.gov While it did not influence IL-18R mRNA levels, it decreased IL-18R protein levels. nih.gov

Data on the influence of this compound on IL-18, IL-18BP, and IL-18R levels in CCI rat model:

| Target | Location | Effect on mRNA Level | Effect on Protein Level | Reference |

| IL-18 | Spinal cord | Reduced | Reduced | nih.gov |

| IL-18 | DRG | Reduced | Reduced | nih.gov |

| IL-18BP | Spinal cord | Decreased | Increased | nih.gov |

| IL-18BP | DRG | Reduced | Reduced | nih.gov |

| IL-18R | Spinal cord | No influence | Decreased | nih.gov |

| IL-18R | DRG | No influence | Decreased | nih.gov |

Alteration of CCL2/MCP-1 Levels and Activity

CCL2, also known as MCP-1, is a key ligand for CCR2 and plays a significant role in monocyte chemotaxis to inflammatory sites. immune-system-research.comnih.gov this compound, as a CCR2 antagonist, influences the effects mediated by CCL2/MCP-1. This compound inhibits MCP-1-induced chemotaxis. tocris.comtaiclone.com

Studies have shown that this compound treatment can lead to alterations in CCL2 levels. In a rat model of rheumatic heart disease, this compound treatment reduced CCL2 levels in serum. imrpress.comresearchgate.net Furthermore, in a mouse model of glaucoma filtration surgery, a CCR2 inhibitor (MCP-Ri), which targets the CCL2/CCR2 axis, resulted in lesser MCP-1 gene expression. arvojournals.org

The CCL2/CCR2 axis is involved in various processes, and its inhibition by this compound affects downstream signaling and cellular activities. In rheumatoid arthritis fibroblast-like synoviocytes, CCL2 enhanced the activation of ERK1/2 via CCR2 and G(i)-coupled protein, and this enhancement was inhibited by this compound. aai.orgnih.gov

Data on the alteration of CCL2/MCP-1 levels and activity by this compound:

| Effect | Context | Observation | Reference |

| Inhibition of MCP-1 induced chemotaxis | In vitro | IC50 = 330 nM | tocris.comtaiclone.com |

| Reduction in CCL2 levels | Rheumatic rat valves (serum) | Marked reduction | imrpress.comresearchgate.net |

| Reduction in MCP-1 gene expression | Mouse glaucoma filtration surgery model | Lesser expression with MCP-Ri (CCR2 inhibitor) | arvojournals.org |

| Inhibition of CCL2-enhanced ERK1/2 activation | Rheumatoid arthritis fibroblast-like synoviocytes | Activation inhibited by this compound | aai.orgnih.gov |

Fibrosis Markers

This compound has demonstrated effects on various fibrosis markers, indicating its potential in mitigating fibrotic processes.

Reduction in Collagen Synthesis (e.g., Type I Collagen)

This compound has been shown to reduce collagen synthesis, particularly Type I collagen. In a unilateral ureteral obstruction (UUO) model, RS-504393 significantly reduced renal pathology, especially extensive interstitial fibrosis mediated by a decrease in type I collagen synthesis. immune-system-research.comtaiclone.commedchemexpress.comnih.govtargetmol.com Similarly, in a bleomycin-induced scleroderma model, the amount of collagen in the skin and lung of RS-504393-treated mice was significantly lower compared to controls. nih.gov

Data on the reduction in collagen synthesis by this compound:

| Target | Context | Observation | Reference |

| Type I collagen synthesis | UUO model (renal interstitial fibrosis) | Decrease mediated by RS-504393 treatment | immune-system-research.comtaiclone.commedchemexpress.comnih.govtargetmol.com |

| Collagen amount | Bleomycin-induced scleroderma (skin/lung) | Significantly lower in RS-504393-treated mice | nih.gov |

Decrease in Fibrosis Markers (e.g., COL1A1, COL3A1, α-SMA)

In the bleomycin-induced scleroderma model, mRNA levels of collagen I alpha 1 (COL1A1) in sclerotic skin were significantly decreased by RS-504393. nih.gov In a rat model of rheumatic heart disease, RS-504393 treatment led to a reduction in the mRNA levels of COL1A1 and COL3A1 in valve tissues. imrpress.comresearchgate.net Additionally, immunohistochemistry in the same model showed a decrease in α-SMA expression with RS-504393 treatment. imrpress.comresearchgate.net

In a mouse model of glaucoma filtration surgery, treatment with a CCR2 inhibitor (MCP-Ri) resulted in a decrease in the expression of Col1a1. arvojournals.org

Data on the decrease in fibrosis markers by this compound:

| Marker | Context | Observation | Reference |

| COL1A1 | Bleomycin-induced scleroderma (sclerotic skin) | Significantly decreased mRNA levels | nih.gov |

| COL1A1 | Rheumatic rat valves (valve tissues) | Reduced mRNA levels | imrpress.comresearchgate.net |

| COL1A1 | Mouse glaucoma filtration surgery model | Reduced expression with CCR2 inhibitor | arvojournals.org |

| COL3A1 | Rheumatic rat valves (valve tissues) | Reduced mRNA levels | imrpress.comresearchgate.net |

| α-SMA | Rheumatic rat valves (valve tissues) | Decreased expression (immunohistochemistry) | imrpress.comresearchgate.net |

Impact on Myofibroblast Numbers

Studies have demonstrated that this compound can influence the number of myofibroblasts in tissue. In a mouse model of scleroderma induced by bleomycin (B88199), treatment with this compound significantly reduced the number of mast cells and myofibroblasts in the skin compared to control groups nih.govablesci.com. Specifically, mice treated with a higher dose of this compound (8 mg/kg/day) showed significantly lower skin levels of myofibroblasts, which are differentiated fibroblasts known to play a key role in scleroderma processes, compared to control animals sclerodermanews.com. This reduction in myofibroblast numbers was observed alongside suppressed dermal fibrosis and decreased dermal thickness nih.gov. The amount of collagen in the skin and lungs of this compound-treated mice was also lower compared to control groups nih.govsclerodermanews.com.

| Treatment Group | Myofibroblast Numbers (Relative to Control) | Collagen Levels (Relative to Control) |

| Bleomycin Only (Control) | 100% | 100% |

| This compound (Low Dose) | Not specified as significantly lower | Reduced (Skin and Lung) nih.govsclerodermanews.com |

| This compound (High Dose) | Significantly Lower sclerodermanews.comresearchgate.net | Reduced (Skin and Lung) nih.govsclerodermanews.com |

Neuronal and Glial Cell Interactions

The interaction of this compound with neuronal and glial cells is primarily mediated through its antagonism of CCR2, a receptor for the chemokine CCL2 (also known as MCP-1). The CCL2/CCR2 axis plays a significant role in neuroinflammation and pain processing mdpi.comnih.gov.

CCR2 Expression by Dorsal Root Ganglion (DRG) Neurons

CCR2 is expressed by dorsal root ganglion (DRG) neurons, and its expression can be enhanced in models of neuropathic pain nih.govpnas.org. Upregulation of both CCL2 and CCR2 has been observed in DRG neurons in various chronic pain models, suggesting a role for CCR2 signaling within the DRG in contributing to nociceptor hyperexcitability pnas.org. Compression of the DRG has also been shown to cause upregulation of Ccr2 mRNA in both neuronal and non-neuronal cells researchgate.net. In the spinal cord, CCL2 and CCR2 are also increased, with CCR2 mainly increased in macrophages in the DRG and in neurons in the spinal cord in some pain models researchgate.net.

Role in Nociceptor Sensitization

The CCL2/CCR2 system is implicated in nociceptor sensitization, a process that contributes to heightened pain sensation pnas.orgresearchgate.net. CCL2, a ligand for CCR2, can act as a nociceptor sensitizer (B1316253) researchgate.net. Upregulation of CCL2 in inflamed tissues suggests its involvement in inflammatory hypernociception researchgate.net. Blocking the CCL2/CCR2 system with antagonists like this compound can counteract inflammatory hyperalgesia researchgate.net. This compound has been shown to dose-dependently inhibit thermal hyperalgesia in acutely and chronically inflamed mice researchgate.netd-nb.info. Intrathecal administration of this compound has also been found to attenuate tactile/thermal hypersensitivity in neuropathic pain models nih.gov. While subcutaneous administration of this compound inhibited thermal hyperalgesia, it did not reduce inflammatory mechanical allodynia in some studies researchgate.net.

Glial Cell Activation and Proinflammatory Factor Release

Activated glial cells, including microglia and astrocytes, are crucial players in neuroinflammation and the development of neuropathic pain. They release pronociceptive mediators, such as cytokines and chemokines, which contribute to peripheral and central sensitization mdpi.comnih.gov. This compound has been shown to diminish nerve injury-induced microglial activation at the spinal cord level mdpi.com. Repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors, including IL-1beta, IL-18, IL-6, and inducible nitric oxide synthase (iNOS), in the spinal cord and/or DRG in neuropathic rats nih.gov. Furthermore, this compound elevated the spinal protein level of antinociceptive factors like IL-1alpha and IL-18 binding protein nih.gov. This suggests that this compound's effects on pain are, at least in part, mediated by modulating glial cell activation and the subsequent release of pro- and anti-inflammatory factors nih.govresearchgate.net.

Modulation of TRP Channel Activity (e.g., TRPV1)

While this compound is primarily characterized as a CCR2 antagonist, its effects in pain pathways may indirectly involve transient receptor potential (TRP) channels, such as TRPV1. TRPV1 is a non-selective cation channel involved in the detection of painful thermal stimuli and is modulated by various inflammatory mediators cuni.cz. Studies have explored the interplay between CCR2 signaling and TRPV1 in the context of pain. For instance, in sickle cell disease mice, acute blockade of CCR2 with this compound significantly decreased nocifensive responses following intraplantar capsaicin (B1668287) injection, a TRPV1 agonist nih.gov. This suggests that ongoing CCR2 activity in these mice contributes to the responsiveness of peripheral TRPV1 signaling pathways nih.gov. While this indicates a functional link between CCR2 signaling and TRPV1-mediated responses, the direct modulation of TRPV1 channel activity by this compound itself is not explicitly detailed as a mechanism of action in the provided research findings nih.govcuni.czresearchgate.netapexbt.com. The observed effects likely stem from the blockade of CCR2 and the downstream consequences on neuronal excitability and the inflammatory milieu, which can indirectly influence TRP channel function.

Advanced Research Methodologies and Approaches for Rs 504393 Studies

In Vitro Experimental Systems

In vitro studies are crucial for dissecting the direct effects of RS 504393 on cells expressing CCR2 and for elucidating the underlying molecular pathways. These systems provide controlled environments to examine cellular responses without the complexities of a whole organism.

Cell Lines

Various cell lines are utilized to study the effects of this compound, particularly those that express the CCR2 receptor or are involved in inflammatory and immune responses where CCR2 signaling plays a role.

THP-1 cells: Human monocytic leukemia cells (THP-1) are frequently used due to their high expression of CCR2 and their ability to differentiate into macrophage-like cells. imrpress.comnih.govresearchgate.netresearchgate.net THP-1 cells undergo enhanced migration in the presence of CCL2, which can be significantly reduced by CCR2 antagonists like this compound. nih.govfrontiersin.org Studies have shown that CCL2 can promote M1 polarization in THP-1 macrophages, and knocking down CCR2 expression in these cells suppresses the pro-inflammatory response and M1 polarization induced by CCL2. imrpress.comresearchgate.net this compound has been shown to decrease the proliferation of tumor cells, including THP-1, when grown in serum-free medium and treated with the antagonist or a CCL2 neutralizing antibody. nih.gov

A549 cells: This human alveolar basal epithelial cell line is also used in studies investigating the effects of CCL2/CCR2 signaling, including the impact of CCR2 antagonists such as this compound on cell proliferation. nih.gov

RAW264.7 cells: This murine macrophage cell line is employed to study macrophage activation and migration. researchgate.netscience.gov this compound has been reported to be effective in blocking CCL2-induced migration of murine macrophage cell lines at concentrations like 10 μM. nih.gov

Chemotaxis Assays

Chemotaxis assays are fundamental for evaluating the ability of this compound to inhibit cell migration towards chemokine gradients, a key function of CCR2.

These assays typically involve placing cells in a chamber separated by a porous membrane from a lower chamber containing a chemoattractant like CCL2 (also known as MCP-1). The number of cells migrating through the membrane is then quantified. This compound has been shown to inhibit MCP-1 chemotaxis with an IC50 of 330 nM. apexbt.comabcam.comabcam.co.jprndsystems.com Studies using transwell plates with a 5-µm pore size have demonstrated that this compound inhibits the migration of isolated monocytes towards MCP-1. plos.org A highly selective CCR2 antagonist, this compound, dramatically inhibited MCP-1-induced monocyte migration with an inhibitory effect similar to that of irbesartan (B333) in one study. plos.org

Gene Expression Analysis (RT-qPCR, Western Blotting)

Techniques such as quantitative reverse transcription polymerase chain reaction (RT-qPCR) and Western blotting are used to analyze the impact of this compound on the expression levels of genes and proteins involved in CCR2 signaling pathways and downstream cellular responses.

RT-qPCR is used to measure mRNA levels of target genes, while Western blotting is used to detect and quantify protein levels. These methods can reveal how this compound treatment affects the expression of CCR2 itself, its ligands (like CCL2), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), fibrosis markers (e.g., COL1A1, COL3A1, TGF-β), and other relevant proteins. imrpress.comresearchgate.netnih.govresearchgate.net For example, studies in rat models have used RT-qPCR and Western blotting to assess changes in mRNA and protein levels of CCL2, CCR2, and fibrosis markers in tissues after this compound treatment. imrpress.comresearchgate.net this compound has been shown to downregulate the expression of pro-inflammatory mediators like IL-1β and TNF-α and upregulate anti-apoptotic proteins like BCL-2 in vitro. nih.gov

Immunocytochemistry and Flow Cytometry

Immunocytochemistry and flow cytometry are valuable techniques for visualizing and quantifying protein expression on or within cells, as well as analyzing cell populations and their characteristics.

Immunocytochemistry allows for the localization of specific proteins within cells or tissues using labeled antibodies. Flow cytometry enables the high-throughput analysis of cell populations based on the expression of cell surface or intracellular markers, providing quantitative data on cell types, activation states, and protein expression levels. These methods can be used to assess CCR2 expression on different cell types, analyze the polarization state of macrophages (e.g., M1/M2 ratio), and quantify the number of specific cell populations in mixed cultures or tissue samples after this compound treatment. abcam.comabcam.co.jprndsystems.comnih.gov Flow cytometry has been used to confirm that this compound reduced hemin-induced apoptosis in vitro. nih.gov Studies have also used flow cytometry to identify and quantify myeloid-derived suppressor cells (MDSCs) based on markers like CD45, CD11b, HLA-DR, and CD33 in the context of this compound research. researchgate.net

Receptor Binding Assays

Receptor binding assays are employed to directly measure the affinity and selectivity of this compound for the CCR2 receptor. These assays typically involve using radiolabeled ligands that bind to CCR2 and assessing the ability of unlabeled this compound to displace the binding of the labeled ligand. This allows for the determination of parameters such as inhibition constant (Ki) or IC50 values. This compound is characterized as a highly selective CCR2 chemokine receptor antagonist with reported IC50 values in the nanomolar range for CCR2 and significantly higher values for other receptors like CCR1, confirming its selectivity. apexbt.comabcam.comabcam.co.jprndsystems.combio-techne.com

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the efficacy of this compound in complex biological systems and for investigating its effects on disease progression, immune cell infiltration, and tissue remodeling.

Various animal models are used depending on the specific research question, often mimicking human diseases where CCR2 plays a significant role, such as inflammatory conditions, fibrosis, and cancer. For example, this compound has been studied in rat models of rheumatic heart disease to assess its impact on macrophage recruitment, inflammation, and fibrosis in valve tissues. imrpress.comresearchgate.net Mouse models of scleroderma induced by bleomycin (B88199) have been used to examine the antifibrogenic effects of this compound, showing reduced dermal fibrosis and decreased numbers of mast cells and myofibroblasts. nih.gov this compound has also been investigated in mouse models of bladder cancer to study its effect on the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. researchgate.net Studies in neuropathic rat models have explored the influence of this compound on nociceptive factors and opioid analgesic potency. nih.govresearchgate.netresearchgate.net In vivo studies often involve administering this compound to the animals and then analyzing tissues and cells using techniques like immunohistochemistry, RT-qPCR, Western blotting, and flow cytometry to assess changes in cellular infiltration, gene and protein expression, and histological markers of disease severity. imrpress.comresearchgate.netnih.govresearchgate.netnih.govnih.govnih.gov this compound treatment in a bladder outlet obstruction (BOO) induced bladder remodeling rat model significantly decreased macrophage infiltration and attenuated bladder fibrosis. nih.gov In a subarachnoid hemorrhage mouse model, this compound was shown to attenuate neuroinflammation and neuronal apoptosis. nih.gov

Rodent Models of Inflammation and Fibrosis (e.g., RHD rat model, UUO, bleomycin-induced scleroderma)

This compound has been investigated in various rodent models to understand its effects on inflammation and fibrosis. In a rheumatic heart disease (RHD) rat model, intraperitoneal administration of this compound significantly reduced macrophage infiltration, inflammation, and fibrosis in valve tissues compared to a solvent-treated group. researchgate.netimrpress.com This suggests a crucial role for CCR2+ macrophages in the valvular remodeling process in RHD. imrpress.com The treatment with this compound in RHD rats led to a marked reduction in the total count of CD68-labeled macrophages, specifically decreasing both CCR2+ and M1-type macrophages. imrpress.com Analysis of valve tissues in RHD rats showed a significant upregulation in CCL2 expression and a notable increase in macrophage numbers, which were effectively attenuated by this compound treatment. imrpress.com

In the context of kidney fibrosis, blockade of CCR2 with this compound has shown preventive effects on progressive renal injury characterized by fibrosis associated with inflammatory cell infiltration. nih.gov this compound inhibited MCP-1-induced chemotaxis and reduced acute tubular necrosis and cell infiltration in ischemia-reperfusion injury in kidneys, suggesting that these anti-inflammatory effects contribute to the reduction in renal injury in this model. nih.gov Studies using the bleomycin-induced pulmonary fibrosis rat model investigate the time course of inflammation and fibrosis and the effect of timing of anti-inflammatory and anti-fibrotic treatments. nih.govresearchgate.net While the bleomycin model involves macrophage infiltration and elevated levels of MCP-1, research specifically detailing the use of this compound in this model for scleroderma or pulmonary fibrosis was not prominently found in the search results, although the model itself is well-established for studying fibrosis and inflammation. nih.govresearchgate.netnih.gov

In a bladder outlet obstruction (BOO) rat model, oral administration of this compound significantly decreased the infiltration of both M1 and M2 macrophages in bladder tissue, and bladder fibrosis was attenuated by the treatment. researchgate.net This highlights the pivotal role of macrophages in bladder remodeling and suggests targeting the MCP-1/CCR2 pathway as a potential therapeutic strategy for bladder fibrosis. researchgate.net

This compound has also been used in mouse models of osteoarthritis (OA). Pharmacological blockade of CCR2 signaling with this compound significantly attenuated OA disease progression and severity in mice, linked to a reduction in synovial macrophage accumulation. stanford.edu this compound diminished cartilage damage, synovitis, and osteophyte formation in these models. stanford.edu

Cancer Xenograft and Syngeneic Models

Research utilizing cancer models has explored the role of CCR2 and the effects of its antagonist, this compound, particularly in the context of the tumor microenvironment and immune cell recruitment. In a bladder cancer mouse model, this compound, as a selective CCR2 antagonist, has shown activity in blocking the recruitment of monocytic myeloid-derived suppressed cells (M-MDSCs) and tumor-associated macrophages (TAMs) into tumors, especially following gemcitabine (B846) treatment. researchgate.netfrontiersin.org Gemcitabine treatment was found to promote the generation of CCL2, which recruits M-MDSCs via CCR2, contributing to immune suppression and cancer progression. researchgate.net this compound inhibited this recruitment. researchgate.net

In Kaposi Sarcoma (KS) models, inhibition of monocyte recruitment and TAM infiltration by a CCR2 antagonist inhibited the growth rate of D6-negative KS tumors. aacrjournals.org Adoptive transfer experiments in this context demonstrated that coinjection of bone marrow-derived macrophages (BMDM) promoted D6+ KS growth. aacrjournals.org this compound was used as a pharmacologic inhibitor of CCR2 in these in vivo experiments. aacrjournals.org

Studies in pancreatic cancer syngeneic models have also investigated the CCL2-CCR2 axis. Inhibition of this axis using a CCR2 inhibitor like this compound impaired macrophage infiltration and affected tumor recurrence following the extinction of oncogenic KRAS. nih.gov This suggests a critical role of CCL2-mediated macrophage infiltration in the bypass of KRAS dependency. nih.gov

Neuropathic Pain Models (e.g., Chronic Constriction Injury, Diabetic Neuropathy)

This compound has been studied in rodent models of neuropathic pain, particularly those involving chronic constriction injury (CCI) and diabetic neuropathy. In rats subjected to CCI of the sciatic nerve, repeated intrathecal administration of this compound attenuated tactile/thermal hypersensitivity and enhanced the analgesic properties of opioids like morphine and buprenorphine. nih.govnih.gov This was associated with a reduction in microglial activation and spinal upregulation of CCL2 and CCR2. nih.gov Repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors such as IL-1beta, IL-18, IL-6, and inducible nitric oxide synthase (iNOS) in the spinal cord and/or dorsal root ganglia (DRG). nih.gov It also elevated the spinal protein level of antinociceptive IL-1alpha and IL-18 binding protein. nih.gov These findings suggest that CCR2 is a promising target for diminishing neuropathic pain and enhancing opioid analgesic effects. nih.gov

In a streptozotocin (B1681764) (STZ)-induced mouse model of diabetic neuropathic pain, studies have investigated the role of chemokines and their receptors, including CCR2. While CCL2 mRNA levels were found to be elevated in the spinal cord in this model, CCR2 spinal mRNA levels were not consistently changed, and protein levels showed no significant differences compared to control mice at certain time points. uj.edu.plmdpi.com Although one study compared the effects of this compound with other chemokine receptor antagonists in the STZ-induced model, it suggested that CCR4 blockade might be more effective than CCR2 blockade in diminishing neuropathic pain-related symptoms in diabetic neuropathy in mice. uj.edu.pl However, other research highlights the general importance of CCR2 and its ligands in rodent models of pain, including diabetic neuropathy. mdpi.com

Ischemia-Reperfusion Models

This compound has demonstrated protective effects in ischemia-reperfusion injury models, particularly in the kidneys and heart. It has been shown to inhibit ischemia-reperfusion injury in kidneys. tocris.comrndsystems.comabcam.com Studies have reported that oral administration of this compound protects against ischemia-reperfusion injury in the kidney, with similar results observed in CCR2-knockout mice. nih.govmdpi.com This protective effect is linked to the reduction of acute tubular necrosis and cell infiltration. nih.gov

In an acute myocardial ischemia-reperfusion injury (IRI) model in rats, administration of this compound decreased cardiomyocyte apoptosis, reduced myocardial damage, and lowered proinflammatory cytokine levels following the injury. nih.gov This research also utilized RNA sequencing and other molecular biology techniques to investigate the underlying mechanisms, finding that splenic nerve neuromodulation reduced the levels of CCR2, CCL2, and CCL7, and the application of this compound inhibited CCR2. nih.gov

Adoptive Transfer Experiments

Adoptive transfer experiments have been employed to elucidate the role of specific cell populations, often involving CCR2+ monocytes and macrophages, and the impact of this compound on their migration and function. In a diabetic renal injury model, adoptive transfer of CCR2+/+ or CCR2-/- monocytes into diabetic CCR2-/- mice reversed the protective effects observed in diabetic CCR2-/- mice, as evaluated by increased albuminuria and kidney macrophage recruitment. nih.gov This indicated that monocytes directly contribute to the renal-protective effect of CCR2 deficiency in diabetes. nih.gov